2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-9-4-6-16-11(9)8-15-12-10(7-13)3-2-5-14-12/h2-6H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUNFWIOBVXKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Attachment of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by a methoxy group.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Coupling of the Thiophene and Pyridine Rings: The final step involves coupling the thiophene and pyridine rings through a suitable linker, such as a methylene bridge.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Common industrial techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitrile group on the pyridine ring can be reduced to an amine under suitable conditions.
Substitution: Both the thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitrile group.
Substitution: Halogenated derivatives of the compound can be used as intermediates for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H10N2OS
- Molecular Weight : 234.29 g/mol
- IUPAC Name : 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile
- Chemical Structure : Chemical Structure
This compound features a pyridine ring substituted with a methoxy group and a thiophene moiety, which contributes to its unique chemical behavior.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlighted that derivatives of pyridine-thiophene hybrids can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. A study demonstrated that similar thiophene derivatives possess significant activity against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics .
Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for these applications, as evidenced by research indicating improved charge transport properties in thiophene-based materials .
Sensor Development
The structural features of this compound allow it to be utilized in the development of chemical sensors. Its sensitivity to environmental changes can be leveraged to create sensors for detecting specific gases or pollutants, enhancing environmental monitoring capabilities .
Data Table: Summary of Applications
Case Studies
- Anticancer Activity : A study explored the synthesis of pyridine-thiophene derivatives and their effects on cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that modifications to the thiophene ring could enhance efficacy.
- Organic Electronics : Research conducted on the integration of thiophene-based compounds into OLEDs showed that devices incorporating these materials exhibited enhanced brightness and efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with polar residues.
Materials Science: The electronic properties of the thiophene ring can facilitate charge transport in organic semiconductors, making it useful in electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile with analogous pyridine-3-carbonitrile derivatives, focusing on structural, electronic, and functional differences.
Core Structural Analogues
Key Observations :
- Lipophilicity : The methylthiophene and phenyl substituents in the target compound and enhance lipophilicity compared to the dihydropyridine derivative .
- Solubility: The amino-substituted analogue exhibits higher aqueous solubility due to its polar -NH₂ group.
- Bioactivity : Piperazine-containing derivatives (e.g., ) are often prioritized in drug design for their basicity and membrane permeability .
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The cyano group (-CN) at C3 in all compounds stabilizes the pyridine ring via conjugation, reducing electron density. This effect is amplified in the dihydropyridine derivative due to the electron-withdrawing ketone (=O) at C2.
Crystallographic Data
- The linearity of the cyano group (-CN) is consistent across all derivatives, as noted in and .
- Crystal structures of cycloocta[b]pyridine derivatives (e.g., ) reveal non-planar conformations due to fused ring systems, whereas the target compound’s pyridine-thiophene system remains planar .
Biological Activity
2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile is a heterocyclic compound featuring both thiophene and pyridine rings. Its unique structure endows it with significant potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).
The compound's molecular formula is with a molecular weight of 218.29 g/mol. The presence of the thiophene ring contributes to its electronic properties, while the pyridine ring is commonly found in biologically active compounds. The nitrile group enhances its reactivity and potential for further functionalization.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction.
- Methoxy Group Introduction : A nucleophilic substitution reaction is employed to attach the methoxy group.
- Pyridine Ring Formation : Cyclization reactions involving suitable precursors lead to the formation of the pyridine ring.
Cytotoxicity Assessment
Recent studies have evaluated the cytotoxic activity of various pyridine derivatives, including this compound, against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 (Liver) | <100 | Moderate to High |
| DU145 (Prostate) | <100 | Moderate |
| MDA-MB-231 (Breast) | <100 | Moderate |
In these studies, compounds were screened for their cytotoxic effects, with some demonstrating significant activity against all tested cell lines. For instance, certain derivatives showed IC50 values below 100 µM, indicating promising anticancer properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the aromatic substituents significantly influence the biological activity of pyridine derivatives. For example:
- Substituting different groups on the phenyl ring has shown variations in potency.
- Larger substituents generally correlate with enhanced activity.
Compounds with methoxy groups at specific positions exhibited increased cytotoxicity, suggesting that electronic effects and steric factors play crucial roles in their biological effectiveness .
Case Studies
- Anticancer Activity : A study reported that derivatives of pyridine-3-carbonitriles exhibited varying degrees of cytotoxicity across different cancer cell lines. Notably, some compounds demonstrated strong activity against liver cancer cells (HepG2), highlighting their potential as anticancer agents .
- Mechanistic Insights : Investigations into the mechanisms underlying the observed cytotoxicity revealed that these compounds might induce apoptosis through multiple pathways, including the inhibition of key cellular processes involved in tumor growth .
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Further exploration of its pharmacological properties and potential therapeutic applications.
- Development of novel derivatives through structural modifications aimed at enhancing efficacy and reducing toxicity.
- Comprehensive in vivo studies to validate its anticancer potential and elucidate mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
